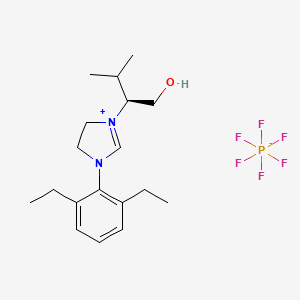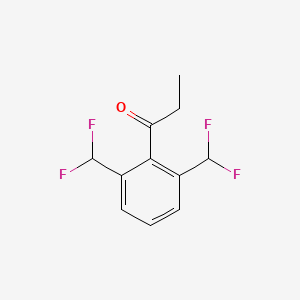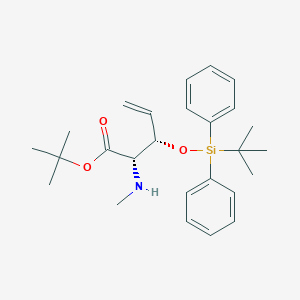
3-(5-Methyl-3-phenyl-1H-indol-1-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-1-propanenitrile, 5-methyl-3-phenyl- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of indole derivatives, including 1H-Indole-1-propanenitrile, 5-methyl-3-phenyl-, can be achieved through various methods. Some common synthetic routes include:
Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles.
Bartoli Indole Synthesis: This method involves the reaction of nitroarenes with vinyl Grignard reagents.
Industrial Production: Industrial methods often involve catalytic processes and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1H-Indole-1-propanenitrile, 5-methyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form oxindoles or other oxidized products.
Reduction: Reduction reactions can convert indoles to indolines or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions: Reagents such as palladium(II) acetate, triethylamine, and various acids and bases are commonly used in these reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Indole-1-propanenitrile, 5-methyl-3-phenyl- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Indole-1-propanenitrile, 5-methyl-3-phenyl- involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1H-Indole-1-propanenitrile, 5-methyl-3-phenyl- can be compared with other indole derivatives, such as:
1H-Indole, 5-methyl-: Similar in structure but lacks the propanenitrile and phenyl groups.
1H-Indole-3-carboxaldehyde: Contains a carboxaldehyde group instead of a propanenitrile group.
1H-Indole-2-carboxylic acid: Contains a carboxylic acid group instead of a propanenitrile group.
The uniqueness of 1H-Indole-1-propanenitrile, 5-methyl-3-phenyl- lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
101205-17-8 |
|---|---|
Molecular Formula |
C18H16N2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
3-(5-methyl-3-phenylindol-1-yl)propanenitrile |
InChI |
InChI=1S/C18H16N2/c1-14-8-9-18-16(12-14)17(13-20(18)11-5-10-19)15-6-3-2-4-7-15/h2-4,6-9,12-13H,5,11H2,1H3 |
InChI Key |
XZJXNULOAZCVAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2C3=CC=CC=C3)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


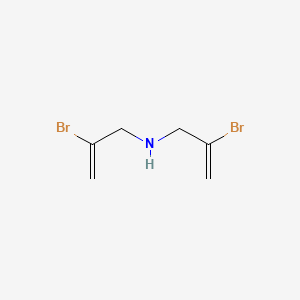
![tert-butyl 3-bromo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B14072358.png)

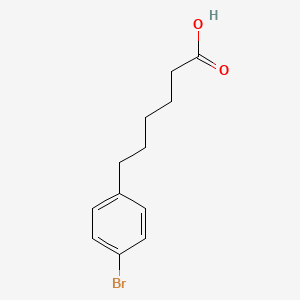
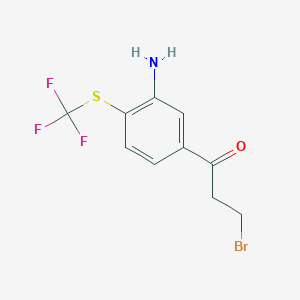

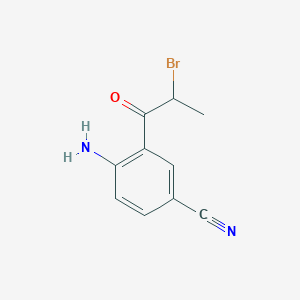
![5-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14072370.png)
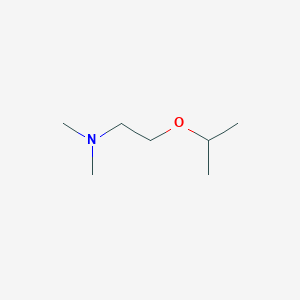
![[3-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072384.png)

